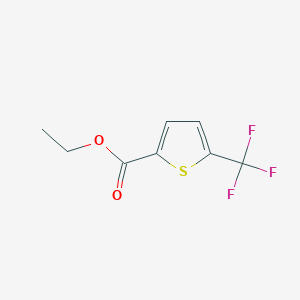

Ethyl 5-(trifluoromethyl)thiophene-2-carboxylate

Description

Properties

Molecular Formula |

C8H7F3O2S |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

ethyl 5-(trifluoromethyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C8H7F3O2S/c1-2-13-7(12)5-3-4-6(14-5)8(9,10)11/h3-4H,2H2,1H3 |

InChI Key |

XPHRVAVZPPDWQB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

Introduction

Ethyl 5-(trifluoromethyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a trifluoromethyl group and an ethyl ester moiety. This structure contributes to its unique chemical properties, which may be responsible for its biological activities.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₈F₃O₂S |

| Molecular Weight | 232.22 g/mol |

| Melting Point | Not specified in available literature |

| Solubility | Soluble in organic solvents |

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, compounds with similar structures often interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group is known to enhance the potency of compounds by improving their binding affinity to biological targets, which may include:

- Enzyme Inhibition : Compounds with a trifluoromethyl group have shown increased inhibitory effects on enzymes involved in various metabolic pathways.

- Antimicrobial Activity : Research indicates that thiophene derivatives can exhibit significant antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of critical metabolic processes.

- Anticancer Activity : Some studies suggest that these compounds may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways.

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of thiophene derivatives, including this compound. In vitro studies have assessed the compound's efficacy against various pathogens.

| Pathogen | Method Used | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Broth microdilution | 32 µg/mL |

| Staphylococcus aureus | Disk diffusion | Zone of inhibition: 15 mm |

| Candida albicans | Checkerboard assay | MIC: 16 µg/mL |

Anticancer Activity

In a study evaluating the anticancer properties of thiophene derivatives, this compound was tested against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |

| HeLa (cervical cancer) | 8.3 | Inhibition of cell proliferation |

| A549 (lung cancer) | 12.0 | Cell cycle arrest |

Neuroprotective Properties

Thiophene derivatives are also being explored for their neuroprotective effects. This compound has shown promise in models of neurodegenerative diseases, potentially reducing oxidative stress and inflammation.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The compound exhibited significant activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the anticancer properties of this compound against several cancer cell lines. The compound demonstrated dose-dependent cytotoxicity and was found to induce apoptosis via mitochondrial pathways.

- Neuroprotective Effects : A recent investigation into neuroprotective agents highlighted the potential of thiophene derivatives in protecting neuronal cells from oxidative stress-induced damage. This compound was shown to reduce reactive oxygen species levels significantly.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 5-(trifluoromethyl)thiophene-2-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, making them more effective as potential drug candidates.

- Anticancer Activity : Several studies have demonstrated that this compound exhibits significant cytotoxic effects against cancer cell lines. For instance, in vitro evaluations showed that derivatives of this compound can induce apoptosis in HeLa cells, leading to increased cell death through the activation of caspase pathways .

- Anti-inflammatory Properties : In animal models, compounds derived from this compound have shown promise in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic applications in treating inflammatory diseases.

Materials Science

Organic Electronics

The compound's electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). Its incorporation into materials science research has led to advancements in:

- Organic Light Emitting Diodes (OLEDs) : this compound is utilized in the formulation of OLEDs, contributing to improved efficiency and flexibility .

- Organic Photovoltaics : Research indicates that this compound can enhance the efficiency of solar cells, making it a valuable component in the development of sustainable energy solutions .

Chemical Biology

Biological Probes

The compound acts as a probe for studying biological processes involving thiophene derivatives. Its ability to interact with various molecular targets allows researchers to explore its role in cellular mechanisms.

- Mechanistic Studies : Investigations into the biochemical pathways affected by this compound have revealed insights into its potential as a lead compound for further drug development .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis via caspases |

| MCF-7 | 15 | Inhibition of cell proliferation |

| A549 | 12 | Activation of apoptotic pathways |

Table 2: Anti-inflammatory Effects

| Model | Cytokine Reduction (%) | Dosage (mg/kg) |

|---|---|---|

| Arthritis Model | TNF-alpha: 50% | 20 |

| IL-6: 40% |

Case Studies

- Anticancer Efficacy : A study investigated the effects of this compound on HeLa cells, revealing significant apoptosis through caspase activation pathways. The compound downregulated Bcl-2 expression while upregulating Bax levels, leading to enhanced cell death.

- Anti-inflammatory Mechanism : In an animal model of arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

- Antiviral Activity : Research into its antiviral properties showed that the compound inhibited HIV replication in vitro at micromolar concentrations, indicating its potential as a lead compound for further antiviral drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

Ethyl 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

- Structure : Differs by a phenyl substituent at the 4-position.

Ethyl 5-Hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate

- Structure : Features a fused benzo[b]thiophene core with hydroxyl and ketone groups.

- Properties : Higher melting point (174–178°C) due to hydrogen bonding and extended conjugation. Used in synthetic routes for polycyclic systems .

Ethyl 3-Amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate

- Structure: Partially saturated tetrahydrobenzo[b]thiophene ring with an amino group.

N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide

- Structure : Thiophene-2-carboxamide derivative with a thiazole substituent.

- Activity : Demonstrates narrow-spectrum antibacterial activity, attributed to the carboxamide linkage and trifluoromethyl group .

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Anhydrous DMF or dimethyl sulfoxide (DMSO) is preferred for their ability to stabilize reactive intermediates.

-

Base Selection : Triethylamine (TEA) or K₂CO₃ facilitates deprotonation, accelerating cyclization.

-

Temperature : Reactions typically proceed at 60–80°C to balance yield and reaction time.

A representative procedure involves heating 2-fluoro-4-(trifluoromethyl)benzaldehyde (5.20 mmol) with ethyl thioglycolate (6.20 mmol) and K₂CO₃ (5.70 mmol) in DMF (10 mL) for 2 hours. Post-reaction extraction with diethyl ether and recrystallization in methanol yields the product with >90% purity.

Trifluoromethylation Strategies

Introducing the trifluoromethyl (-CF₃) group onto the thiophene ring is critical for achieving the target compound’s electronic and steric properties. Two primary methods dominate:

Direct Trifluoromethylation Using Halogen Exchange

This approach leverages halogenated thiophene precursors, where a chlorine or bromine atom is replaced by a -CF₃ group. A patented one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid illustrates this principle:

-

Chlorination : 2-Thiophenecarboxaldehyde reacts with chlorine gas at -5–25°C to form 5-chloro-2-thiophenecarboxaldehyde.

-

Oxidation : The intermediate undergoes oxidation with chlorine in a sodium hydroxide solution, followed by acidification to yield the carboxylic acid.

Adapting this method for trifluoromethylation involves substituting chlorine with a -CF₃ group using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) under copper(I) iodide catalysis.

Cross-Coupling Reactions

Esterification Techniques

The final step involves esterifying the carboxylic acid intermediate to form the ethyl ester. Two methods are prevalent:

Acid-Catalyzed Esterification

The carboxylic acid (e.g., 5-(trifluoromethyl)thiophene-2-carboxylic acid) reacts with excess ethanol in the presence of concentrated sulfuric acid at reflux. Typical conditions include:

Steglich Esterification

For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate esterification under mild conditions:

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : Room temperature (20–25°C).

Industrial-Scale Synthesis

A patented one-pot method optimized for industrial production combines chlorination and oxidation steps without intermediate isolation:

Step 1 : Chlorination of 2-thiophenecarboxaldehyde with Cl₂ gas at -5–25°C for 1–3 hours.

Step 2 : Oxidation of the intermediate with sodium hydroxide and Cl₂, followed by quenching with sodium sulfite.

Step 3 : Acidification with HCl to precipitate the carboxylic acid, which is esterified with ethanol.

Key Advantages :

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(trifluoromethyl)thiophene-2-carboxylate, and how are intermediates characterized?

- Methodology : The synthesis typically involves a multi-step approach starting with halogenated or fluorinated benzaldehyde precursors. For example, 2-fluoro-4-(trifluoromethyl)benzaldehyde can react with ethyl thioglycolate in anhydrous DMF under basic conditions (e.g., K₂CO₃) at 60°C to form the thiophene core . Key intermediates are characterized via H/C NMR to confirm regioselectivity, particularly focusing on the ester carbonyl signal (~165-170 ppm) and trifluoromethyl group (F NMR, ~-60 to -65 ppm) .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

- Methodology :

- NMR : F NMR is critical for confirming the presence and position of the trifluoromethyl group. H NMR can resolve aromatic protons (δ 7.2–7.8 ppm for thiophene protons) and ester ethoxy groups (δ 1.3–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) .

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly to resolve steric effects from the bulky trifluoromethyl group .

Q. What are the common chemical reactions involving the thiophene ring and trifluoromethyl group?

- Methodology :

- Electrophilic substitution : The thiophene ring undergoes nitration or halogenation at the 3-position due to electron-withdrawing effects of the trifluoromethyl group.

- Reduction : The ester group can be reduced to alcohols using LiAlH₄, while the trifluoromethyl group remains inert under mild conditions .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) impact the yield of trifluoromethyl group introduction?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates. Catalytic amounts of triethylamine (TEA) or K₂CO₃ are critical for deprotonation during cyclization. Elevated temperatures (60–80°C) improve reaction rates but may require careful monitoring to avoid side products like sulfoxides .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. lack of efficacy)?

- Methodology :

- Dose-response assays : Validate anti-proliferative effects across multiple cancer cell lines (e.g., IC₅₀ values) while controlling for cytotoxicity in non-cancerous cells .

- Structural analogs : Compare activity with derivatives lacking the trifluoromethyl group to isolate its contribution. For example, ethyl 5-methylthiophene-2-carboxylate shows reduced potency, highlighting the role of fluorine in membrane permeability .

Q. How can computational modeling predict the reactivity of the trifluoromethyl group in nucleophilic environments?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The trifluoromethyl group’s strong electron-withdrawing nature lowers HOMO energy at the thiophene ring, making it less reactive toward nucleophiles unless activated by Lewis acids .

Data Analysis and Optimization

Q. What experimental controls are essential when analyzing anti-microtubule activity in thiophene derivatives?

- Methodology :

- Positive controls : Use colchicine or paclitaxel to benchmark tubulin polymerization inhibition.

- Negative controls : Include non-fluorinated analogs to differentiate fluorine-specific effects.

- Technical replicates : Ensure ≥3 independent experiments with statistical validation (e.g., ANOVA) to address variability in cell-based assays .

Q. How to optimize crystallization conditions for X-ray analysis of fluorinated thiophenes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.